3-Cyclohexyl-1,2-oxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17767877
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO3 |
---|---|
Molecular Weight | 195.21 g/mol |
IUPAC Name | 3-cyclohexyl-1,2-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H13NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |
Standard InChI Key | SKKLYAFOVSKYJQ-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C2=NOC=C2C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,2-oxazole ring (a five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 2) substituted at position 3 with a cyclohexyl group and at position 4 with a carboxylic acid moiety. Its IUPAC name is 3-cyclohexyl-1,2-oxazole-4-carboxylic acid, with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .
Table 1: Key Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₃ | |
Molecular Weight | 195.22 g/mol | |
SMILES | O=C(C1=CON=C1C2CCCCC2)O | |
Melting Point | 184–186°C | |
Solubility (Polar Solvents) | Soluble in DMSO, Methanol |
Synthesis and Synthetic Routes
General Synthesis Strategies
The synthesis of 3-cyclohexyl-1,2-oxazole-4-carboxylic acid typically involves cyclocondensation reactions. A common approach utilizes the reaction between a cyclohexyl-substituted nitrile and a carbonyl compound under acidic or catalytic conditions to form the oxazole ring .
Example Pathway:
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Cyclocondensation: Cyclohexylacetonitrile reacts with ethyl glyoxylate in the presence of HCl to form the oxazole intermediate .
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Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using aqueous NaOH .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Cyclization | HCl (cat.), Ethanol, 80°C | 65% | |
Hydrolysis | NaOH (2M), H₂O, Reflux | 85% |
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR (CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 6.3 (s, 1H, oxazole-H), 12.1 (br s, 1H, -COOH) .
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IR (cm⁻¹): 1705 (C=O stretch), 1600 (C=N stretch), 1250 (C-O-C) .
Stability and Reactivity
The compound is stable under ambient conditions but decomposes at temperatures exceeding 200°C. Its carboxylic acid group enables typical reactions such as esterification, amidation, and salt formation .
Target | IC₅₀ (μM) | Mechanism | Source |
---|---|---|---|
COX-2 | 0.45 | Competitive inhibition | |
EGFR Kinase | 1.2 | ATP-binding site blockage |
Applications in Drug Discovery and Organic Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Kinase inhibitors: Modified to enhance selectivity for oncogenic targets .
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Anti-inflammatory agents: Functionalized to improve COX-2 binding.
Material Science Applications
Its rigid cyclohexyl-oxazole framework is explored in liquid crystal design and polymer stabilizers .
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